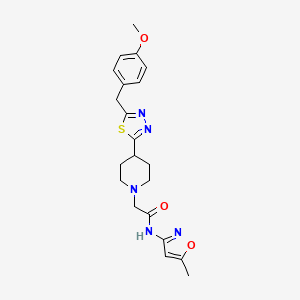

2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3S/c1-14-11-18(25-29-14)22-19(27)13-26-9-7-16(8-10-26)21-24-23-20(30-21)12-15-3-5-17(28-2)6-4-15/h3-6,11,16H,7-10,12-13H2,1-2H3,(H,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUZTHJFISYBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized from thiosemicarbazide and an appropriate carboxylic acid derivative under acidic conditions. The methoxybenzyl group is then introduced via a nucleophilic substitution reaction.

Next, the piperidine ring is synthesized, often through a cyclization reaction involving a suitable precursor such as a dihaloalkane and ammonia or an amine. The isoxazole ring is typically formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Finally, the acetamide linkage is formed by coupling the piperidine-thiadiazole intermediate with the isoxazole derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxybenzyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Cyclization: The thiadiazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Cyclization: Acidic or basic conditions depending on the specific cyclization reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group would yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the thiadiazole and isoxazole rings, which are known pharmacophores, suggests that it may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring is known to interact with metal ions, which could inhibit metalloenzymes. The isoxazole ring may interact with protein targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole and Piperidine Moieties

4-(5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2-yl)-N-(4-Methoxyphenyl)piperidine-1-carboxamide (CAS 1170903-37-3)

- Core Structure : Shares the 5-(4-methoxybenzyl)-1,3,4-thiadiazole and piperidine moieties.

- Differences : The piperidine is linked to a carboxamide group instead of an acetamide, and the terminal group is a 4-methoxyphenyl rather than a 5-methylisoxazole.

4-(5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2-yl)-N-(2-Methoxyphenyl)piperidine-1-carboxamide (CAS 1169956-31-3)

- Core Structure : Identical thiadiazole-piperidine framework.

- Differences : Substituents at the piperidine’s carboxamide group include a 2-methoxyphenyl instead of the isoxazole-acetamide chain.

- Implications : The ortho-methoxy group may introduce steric hindrance, altering target selectivity compared to the target compound’s isoxazole group .

Analogues with Thiadiazole-Acetamide Linkages

N-(5-(4-Methoxybenzylthio)-1,3,4-Thiadiazol-2-yl)-2-(4-(Trifluoromethyl)Phenyl)Acetamide (3h)

- Core Structure : 1,3,4-thiadiazole with a 4-methoxybenzylthio group.

- Differences : The acetamide is linked to a 4-(trifluoromethyl)phenyl group instead of a piperidine-isoxazole chain.

- Biological Activity : Exhibited anticancer activity against MDA-MB-231 (breast), PC3 (prostate), and U87 (glioblastoma) cell lines, highlighting the importance of the 4-methoxybenzyl and trifluoromethyl groups in cytotoxicity .

N-(4-Chlorophenyl)-2-[(5-((4-Nitrophenyl)Amino)-1,3,4-Thiadiazol-2-yl)Thio]Acetamide (Compound 3)

- Core Structure: Thiadiazole with a 4-nitrophenylamino substituent.

- Differences : Lacks the piperidine and isoxazole moieties but includes a thioether-linked 4-chlorophenyl group.

- Biological Activity : Induced apoptosis and Akt inhibition (92.36%) in glioma cells, emphasizing the role of nitro and chloro substituents in targeting kinase pathways .

Comparative Analysis of Key Properties

Table 1. Structural and Functional Comparison

Structure-Activity Relationships (SAR)

- Thiadiazole Core : Essential for binding to kinase domains or inducing DNA damage .

- 4-Methoxybenzyl Group : Enhances hydrophobicity and membrane permeability, as seen in compound 3h .

- Piperidine-Isoxazole Chain : Unique to the target compound; the piperidine may improve solubility, while the isoxazole could engage in hydrogen bonding .

- Acetamide Linker : Critical for conformational flexibility and interactions with biological targets .

Biological Activity

The compound 2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex synthetic molecule that incorporates multiple pharmacologically relevant moieties. This article focuses on its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C15H19N3O2S

- Molecular Weight : 305.4 g/mol

- CAS Number : 663183-28-6

The compound features a thiadiazole ring, a piperidine moiety, and an isoxazole derivative, which are known for their diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that compounds with this scaffold demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The introduction of substituents like the 4-methoxybenzyl group has been linked to enhanced antibacterial efficacy.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative 1 | S. aureus | 32.6 μg/mL |

| Thiadiazole Derivative 2 | E. coli | 47.5 μg/mL |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been evaluated through various assays against multiple cancer cell lines. Notably, compounds with structural modifications similar to those in the target compound have shown promising results in inhibiting tumor growth.

In a study involving the National Cancer Institute's (NCI) panel of 60 cancer cell lines, certain thiadiazole derivatives exhibited significant cytotoxicity, indicating their potential as anticancer agents .

Neuroprotective Effects

Compounds containing isoxazole rings have been studied for their neuroprotective properties. Research suggests that these derivatives can inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE), thereby enhancing cognitive function and providing therapeutic benefits in conditions like Alzheimer's disease .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of isoxazole and thiadiazole moieties allows these compounds to act as inhibitors of various enzymes, including AChE and other targets involved in cellular signaling pathways.

- Antimicrobial Mechanism : The thiadiazole ring interacts with bacterial membranes or intracellular targets, disrupting vital processes and leading to cell death.

- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells may be linked to its interference with DNA synthesis or repair mechanisms.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of synthesized thiadiazole derivatives against a range of pathogens. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced antibacterial activity compared to standard treatments .

Study 2: Anticancer Screening

Another research effort focused on the anticancer properties of similar compounds within the same chemical family. The findings revealed that certain derivatives exhibited high cytotoxicity against breast and lung cancer cell lines, suggesting a potential pathway for drug development targeting these types of cancer .

Study 3: Neuroprotective Potential

In a neuropharmacological study, derivatives containing isoxazole were tested for their ability to inhibit AChE. Results showed that these compounds could improve cognitive function in animal models by increasing acetylcholine levels in the brain .

Q & A

Q. What are the standard synthetic routes for 2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide?

The synthesis typically involves multi-step pathways:

- Thiadiazole ring formation : Cyclization of thiosemicarbazides or oxidative coupling of thioamides.

- Piperidine coupling : Alkylation or nucleophilic substitution to attach the piperidine moiety.

- Final acetamide assembly : Amide bond formation between the piperidine-thiadiazole intermediate and the 5-methylisoxazole-3-amine derivative. Reaction conditions (temperature, solvent, catalysts) must be tightly controlled to avoid side products .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.

- Chromatography : HPLC or TLC to assess purity (>95% required for pharmacological studies) .

Q. How are solubility and stability profiles determined under laboratory conditions?

- Solubility : Measured via shake-flask method in solvents (e.g., DMSO, ethanol) and buffers (pH 1.2–7.4). Trends from structurally similar compounds suggest moderate solubility in polar aprotic solvents .

- Stability : Accelerated degradation studies (e.g., exposure to heat, light, humidity) monitored by HPLC. Thiadiazole and isoxazole rings may hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

- Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent polarity, temperature gradients).

- Inline Monitoring : Use of FTIR or Raman spectroscopy to track reaction progress in real time.

- Purification Strategies : Gradient column chromatography or recrystallization to isolate high-purity fractions .

Q. How can contradictions in biological activity data across studies be resolved?

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.

- Structural Analog Analysis : Compare activity of derivatives to identify critical functional groups (e.g., 4-methoxybenzyl vs. unsubstituted benzyl).

- Meta-Analysis : Cross-reference datasets from independent studies to identify outliers or protocol-specific artifacts .

Q. What strategies are effective in designing derivatives to enhance target selectivity?

- Structure-Activity Relationship (SAR) : Modify the piperidine linker length or substitute the isoxazole with other heterocycles (e.g., thiazole).

- Computational Docking : Use molecular dynamics simulations to predict binding modes and steric clashes.

- Prodrug Approaches : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability while retaining selectivity .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks.

- Metabolite Screening : LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy in vivo.

- Dose Escalation Studies : Correlate exposure levels with toxicity endpoints to refine dosing regimens .

Q. What experimental designs are recommended for evaluating enzyme inhibition mechanisms?

- Kinetic Assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.

- Mutagenesis Studies : Identify critical residues in the enzyme active site through alanine scanning .

Key Challenges and Solutions

- Low Synthetic Yield : Replace traditional coupling reagents (e.g., EDC/HOBt) with newer alternatives like COMU for higher efficiency .

- Off-Target Effects : Perform kinome-wide profiling to assess selectivity across 400+ kinases .

- Data Reproducibility : Adopt standardized protocols (e.g., NIH Assay Guidance Manual) for enzymatic assays and cell-based studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.